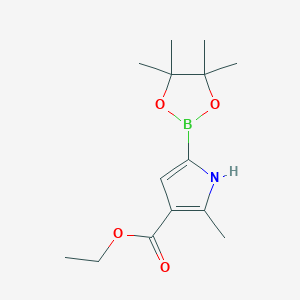

![molecular formula C23H15BrN4O3 B2401074 N'-[(2E)-3-(1H-1,3-苯并二氮杂卓-2-基)-7-羟基-2H-色烯-2-亚基]-3-溴苯甲酰肼 CAS No. 389075-72-3](/img/structure/B2401074.png)

N'-[(2E)-3-(1H-1,3-苯并二氮杂卓-2-基)-7-羟基-2H-色烯-2-亚基]-3-溴苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a key moiety in a variety of heterocyclic scaffolds that derive the biological functioning of essential molecules . Due to its skeletal resemblance with naturally occurring nucleotides, benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . They are considered as a promising class of bioactive molecules which endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . For instance, a new series of 1H-benzimidazol-2-yl hydrazones containing hydroxyphenyl and methoxyphenyl moieties were synthesized .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . The relative radical scavenging ability of these compounds showed a good correlation to the experimentally observed trends .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. For instance, 1H-Benzimidazole has a molecular weight of 118.1359 .科学研究应用

抗癌活性

苯并咪唑衍生物因其作为抗癌剂的潜力而被深入研究 . 它们在抑制各种癌细胞系方面显示出可喜的结果 . 例如,一项研究报道称,苯并咪唑衍生物对人肺癌(A549)、乳腺癌(MDA-MB-231)和前列腺癌(PC3)细胞系有效 .

抗寄生虫活性

苯并咪唑衍生物也显示出作为抗寄生虫剂的潜力 . 合成了一系列新的苯并咪唑-2-腙,并显示出对旋毛虫的显著驱虫活性 .

抗氧化活性

一些苯并咪唑衍生物已证明具有抗氧化性能 . 发现这些化合物在各种体系中是有效的自由基清除剂 .

抗菌活性

据报道,苯并咪唑衍生物具有抗菌活性 . 一项研究中合成的化合物对金黄色葡萄球菌显示出有希望的活性 .

抗病毒活性

苯并咪唑衍生物已因其抗病毒特性而得到探索 . 它们在抑制各种病毒复制方面显示出潜力 .

抗真菌活性

据报道,苯并咪唑衍生物具有抗真菌特性 . 它们被发现可以抑制各种真菌的生长 .

抗炎活性

苯并咪唑衍生物显示出作为抗炎剂的潜力 . 它们被发现可以抑制各种模型中的炎症 .

抗糖尿病活性

作用机制

Target of Action

The primary targets of the compound, also known as N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide, are yet to be definitively identified. It is known that benzimidazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, it’s plausible that this compound may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that the compound may interact with its targets through a similar mechanism, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

A study on similar benzimidazol-2-yl hydrazones indicated that they have favorable pharmacokinetic profiles .

Result of Action

Given the wide range of biological activities associated with benzimidazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, and various metabolic processes.

安全和危害

未来方向

Benzimidazole has recognized paramount responses in recent years and is an enormously important pharmacophoric heterocyclic moiety in recent drug innovations and medicinal chemistry . Therefore, the future directions in the research of benzimidazole derivatives could involve the development of new drugs with improved pharmacological properties.

生化分析

Molecular Mechanism

Detailed studies are required to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no information available on the temporal effects of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-2H-chromen-2-ylidene]-3-bromobenzohydrazide in laboratory settings. Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Subcellular Localization

Future studies should include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

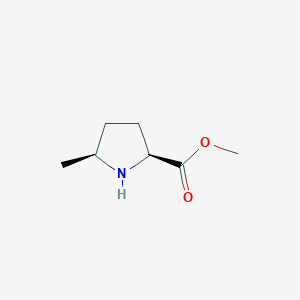

IUPAC Name |

N-[(E)-[3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-ylidene]amino]-3-bromobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN4O3/c24-15-5-3-4-14(10-15)22(30)27-28-23-17(11-13-8-9-16(29)12-20(13)31-23)21-25-18-6-1-2-7-19(18)26-21/h1-12,29H,(H,25,26)(H,27,30)/b28-23+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAZSHBXDIGZIH-WEMUOSSPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=NNC(=O)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=N2)C\3=CC4=C(C=C(C=C4)O)O/C3=N/NC(=O)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)

![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)